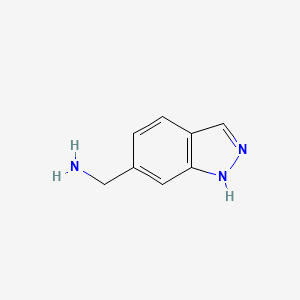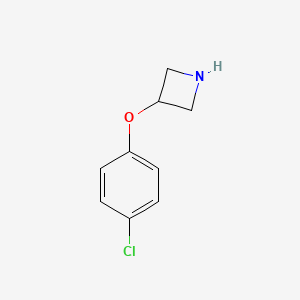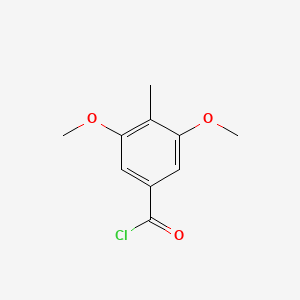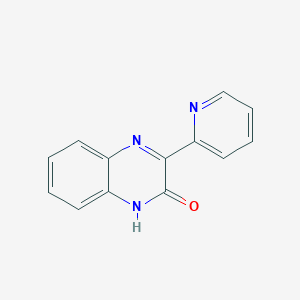
3-Pyridin-2-ylquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-2-yl compounds are a class of organic compounds that contain a pyrimidine moiety. They exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .
Synthesis Analysis
The synthesis of these compounds involves the design of novel heterocyclic compounds with potential biological activities . For example, a mixture of 2 (0.342 g, 0.01 mol) and 2-aminopyridine (0.094 g, 0.01 mol) in dimethylformamide (DMF) (20 mL) containing 3 drops of triethylamine (TEA), was refluxed for 5 h .Molecular Structure Analysis
The molecular structure of these compounds is based on the pyrimidine moiety, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of a pyrimidine derivative with another compound to form a new compound .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific compound. For example, 2-Amino-5-chloro-3-fluoropyridine has a molecular formula of C5H4ClFN2 .科学的研究の応用
Optical-Structural Correlation and Sensing Applications
A study by Kruger, Mackie, and Nieuwenhuyzen (2001) demonstrated that protonation of 2,3-dipyridin-2-ylquinoxaline leads to significant conformational changes, producing a luminescent compound with potential applications in anion sensing. This compound's luminescence is quenched by various biologically and commercially relevant anions, indicating its utility in detecting specific chemical species (Kruger, Mackie, & Nieuwenhuyzen, 2001).
Chemosensory and Logic Gate Functions
Li et al. (2012) developed a chemosensor incorporating 2,3-bis(pyridin-2-yl)quinoxaline, which functions as a ratiometric and selective fluorescent detector for Zn2+. This sensor exhibits an "off-on-off" molecular switch triggered by Zn2+ and K+, and acts as an INHIBIT logic gate, showcasing the potential of such compounds in advanced sensing and computational applications (Li et al., 2012).
Antimalarial Activity
Rodrigues et al. (2009) explored the antiplasmodial activity of (1H-pyridin-4-ylidene)amines against Plasmodium falciparum strains. Their research highlights the potential of pyridin-yl derivatives in developing new antimalarial agents, with some derivatives exhibiting significant inhibitory effects on malaria parasites (Rodrigues et al., 2009).
Photoreactive Properties
Research by Vetokhina et al. (2012) on compounds like 2-(1H-pyrazol-5-yl)pyridine, which is structurally related to 3-Pyridin-2-ylquinoxalin-2(1H)-one, revealed their capacity for photoreactions such as excited-state intramolecular and intermolecular proton transfers. These findings suggest potential applications in photochemistry and the development of light-sensitive materials (Vetokhina et al., 2012).
Electroluminescence in OLEDs
Su et al. (2021) conducted a study on pyrazol-pyridine ligands, closely related to 3-Pyridin-2-ylquinoxalin-2(1H)-one, for their use in orange-red iridium (III) complexes in OLEDs. They demonstrated high efficiency and stability, indicating the potential of such compounds in the development of advanced display technologies (Su et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-pyridin-2-yl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-13-12(11-7-3-4-8-14-11)15-9-5-1-2-6-10(9)16-13/h1-8H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNWESIGXKNYPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293056 |
Source


|
| Record name | 3-(2-Pyridinyl)-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-2-ylquinoxalin-2(1H)-one | |
CAS RN |
7755-93-3 |
Source


|
| Record name | 3-(2-Pyridinyl)-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7755-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Pyridinyl)-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)
![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)
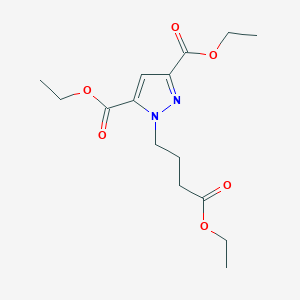
![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)
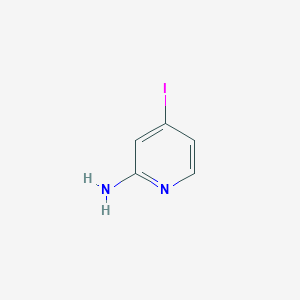

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)

